molecular formula C15H16N2O2S B8583086 N-(9-ethylcarbazol-3-yl)methanesulfonamide

N-(9-ethylcarbazol-3-yl)methanesulfonamide

Cat. No. B8583086
M. Wt: 288.4 g/mol
InChI Key: REKQMWDTGFOUNE-UHFFFAOYSA-N
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Patent
US06399631B1

Procedure details

To a solution of 9-Ethyl-9H-carbazol-3-ylamine (210 mg, 1 mmol) and pyridine (105 μl, 1.3 mmol) in CH2Cl2 (8 ml) at room temperature was added methanesulfonyl chloride (85 μl, 1.1 mmol). After stirring overnight the reaction mixture was diluted with CH2Cl2 and washed with saturated aq. NaHCO3 and brine, then the organic layer dried (Na2SO4) and concentrated to afford the crude product. Chromatographic purification (silica, CH2Cl2) afforded the desired product as a pale yellow solid (203 mg, 70% yield).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
105 μL
Type
reactant
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([NH2:16])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].N1C=CC=CC=1.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>C(Cl)Cl>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([NH:16][S:24]([CH3:23])(=[O:26])=[O:25])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)N
Name
Quantity
105 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
85 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica, CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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